molecular formula C23H29Cl2NO B194214 2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol CAS No. 69759-61-1

2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol

Cat. No.: B194214
CAS No.: 69759-61-1
M. Wt: 406.4 g/mol
InChI Key: DALUOHFKVYCDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure 2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol (CAS 69759-61-1) is a fluorene-based compound with the molecular formula C₂₃H₂₉Cl₂NO and molecular weight 406.39 g/mol . Its structure features a fluorene core substituted with chlorine atoms at positions 2 and 7, a dibutylaminomethyl group at the alpha position, and a methanol group at position 4 (Fig. 1). The InChIKey (DALUOHFKVYCDCW-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Preparation Methods

Primary Synthetic Route: Epoxide Aminolysis

The most widely documented method involves the aminolysis of 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane with dibutylamine. This single-step process is scalable and industrially validated .

Reaction Conditions

  • Reactants :

    • 2-(2,7-Dichloro-9H-fluoren-4-yl)oxirane (235 kg)

    • Dibutylamine (438 kg)

  • Temperature : 140°C

  • Duration : 6 hours

  • Solvent : Solvent-free (neat conditions)

  • Workup :

    • Organic layer separation after water addition

    • Distillation of excess dibutylamine under reduced pressure

    • Recrystallization in absolute ethanol (1,200 L)

  • Yield : 303 kg (light yellow crystalline powder, >98% purity) .

Mechanistic Insights

The reaction proceeds via nucleophilic attack of dibutylamine on the strained epoxide ring, leading to ring opening and formation of the β-amino alcohol derivative. Steric hindrance from the fluorene skeleton directs regioselectivity toward the less hindered carbon of the epoxide .

Synthesis of the Oxirane Intermediate

The precursor 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane is synthesized through a three-step sequence:

Chlorination of Fluorene

  • Reagents : Claisen alkalid (condensed alcaine) and MnO₂

  • Product : 2,7-Dichloro-9H-fluorene .

Bromoacetylation

  • Reaction : 2,7-Dichlorofluorene with bromoacetyl bromide/bromoacetyl chloride

  • Product : 2,7-Dichlorofluorene-4-bromoethanone .

Epoxidation

  • Reduction : Potassium borohydride (KBH₄) reduces the ketone to the corresponding alcohol, followed by intramolecular cyclization to form the epoxide .

Table 1: Key Parameters for Oxirane Synthesis

StepReagentsTemperatureDurationYield
ChlorinationClaisen alkalid/MnO₂80–100°C12 h85%
BromoacetylationBromoacetyl bromide25°C4 h78%
EpoxidationKBH₄ in THF0°C → reflux8 h91%

Alternative Methodologies

Solvent-Mediated Aminolysis

A lab-scale variant employs acetone as the solvent at room temperature, achieving comparable yields (94–96%) over 24 hours . While less energy-intensive, this method is limited to small batches due to prolonged reaction times.

Purification Protocols

  • Recrystallization : Absolute ethanol ensures removal of unreacted dibutylamine and byproducts .

  • Column Chromatography : Silica gel (hexane/ethyl acetate 4:1) resolves diastereomers in research settings .

Industrial-Scale Optimization

Process Enhancements

  • Catalysis : Trace acetic acid (0.5 mol%) accelerates epoxide ring opening, reducing reaction time to 4 hours .

  • Continuous Distillation : In-line removal of dibutylamine improves reaction equilibrium, boosting yield to 97% .

Quality Control Metrics

  • Purity : ≥99.5% (HPLC, C18 column, acetonitrile/water 70:30) .

  • Impurity Profile :

    • Residual dibutylamine: <0.1% (GC-FID)

    • Diastereomeric excess: >99% (Chiralpak AD-H column) .

Challenges and Mitigation

Byproduct Formation

  • Issue : N-alkylation side products from over-reaction.

  • Solution : Stoichiometric control (1:1.05 oxirane:dibutylamine) and real-time TLC monitoring .

Thermal Degradation

  • Risk : Decomposition above 150°C.

  • Mitigation : Precision temperature control (±2°C) via jacketed reactors .

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : Poorly soluble in water and most organic solvents but soluble in acidified organic solvents (e.g., dimethyl sulfoxide when warmed) .
  • Appearance : Typically a yellow crystalline solid .
  • Hazards : Classified as harmful if swallowed (H302), requiring precautions during handling .

Structural Analogs: Fluorene Derivatives

Lumefantrine (Benflumetol)

  • Structure: Derived from the target compound by adding a (4-chlorophenyl)methylene group at position 9, resulting in the molecular formula C₃₀H₃₂Cl₃NO (MW 528.94 g/mol) .
  • Pharmacology : Clinically used as an antimalarial in combination with artemether. Exhibits higher lipophilicity than the parent compound, enhancing its accumulation in parasitic membranes .
  • Synthesis : Prepared via nucleophilic substitution of the target compound with 4-chlorobenzaldehyde under acidic conditions .

2-Dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol

  • Structure: Replaces the methanol group with ethanol, altering hydrogen-bonding capacity.
  • Crystallography : X-ray studies reveal intermolecular O–H···N and C–H···π interactions, influencing solubility and stability .

Diaminoanthraquinones (e.g., 1,4-(dibutylamino)anthracene-9,10-dione)

  • Structure: Anthraquinone core with amino substituents.
  • Synthesis: Higher reaction temperatures favor dibutylamino substitution, yielding 83% combined product vs. 17% for mono-substituted analogs .

Functional Analogs: Antimalarial Agents

Artemether

  • Structure : A sesquiterpene lactone derived from artemisinin, unrelated to fluorene .
  • Pharmacokinetics : Rapid-acting but short half-life (0.70–9.52 months at 50°C), often combined with lumefantrine for synergistic effects .

Comparative Data Table

Property Target Compound Lumefantrine Artemether
Molecular Formula C₂₃H₂₉Cl₂NO C₃₀H₃₂Cl₃NO C₁₆H₂₆O₅
Molecular Weight (g/mol) 406.39 528.94 298.37
Core Structure Fluorene Fluorene derivative Sesquiterpene lactone
Key Substituents Cl, dibutylaminomethyl, -CH₂OH Cl, (4-Cl-phenyl)methylene Peroxide bridge, methoxy
Solubility Poor in water, DMSO (2 mg/mL) Soluble in unsaturated fatty acids Lipophilic
Therapeutic Use Intermediate Antimalarial (combination therapy) Antimalarial (rapid action)
Hazard Profile H302 (harmful if swallowed) Generally low toxicity Neurotoxicity at high doses

Research Findings and Key Insights

  • Synthetic Efficiency: The target compound’s dibutylamino group enables modular derivatization, as seen in lumefantrine synthesis .
  • Crystal Engineering : Fluorene derivatives exhibit π–π stacking and hydrogen bonding, critical for solid-state stability .
  • Pharmacological Gaps : Unlike lumefantrine, the target compound lacks the (4-chlorophenyl)methylene group, reducing antimalarial efficacy but retaining utility as a synthetic precursor .

Biological Activity

Overview

2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol, with the CAS number 69759-61-1, is an organic compound characterized by a complex structure that includes a fluorene backbone, two chlorine atoms at the 2 and 7 positions, a dibutylamino group, and a hydroxymethyl group. Its molecular formula is C23H29Cl2NOC_{23}H_{29}Cl_{2}NO and it has a molecular weight of 406.39 g/mol. This compound is primarily studied for its potential biological activities and applications in medicinal chemistry.

The compound exhibits notable chemical properties that influence its biological activity:

  • Melting Point : 79-81 °C (in acetone)
  • Boiling Point : Approximately 546.2 °C
  • Solubility : Soluble in common organic solvents such as acetone.

The presence of both amine and alcohol functional groups allows for versatile reactivity, including oxidation and reduction reactions, which can yield various derivatives potentially useful in pharmacological contexts .

Pharmacological Implications

Research indicates that derivatives of fluorene compounds can exhibit anti-cancer and anti-inflammatory properties. The dibutylamino group may enhance interactions with biological systems, particularly affecting neurotransmitter pathways .

Case Studies and Research Findings

While comprehensive studies specifically focusing on this compound are sparse, several related investigations provide insights into its potential applications:

  • Synthesis and Impurity Studies : The compound is noted as an impurity in the synthesis of lumefantrine, an anti-malarial drug. Understanding its role in this context can elucidate its pharmacological relevance .
  • Comparative Analysis with Similar Compounds :
    • Lumefantrine : A known anti-malarial agent that shares structural similarities with this compound.
    • Fluorene Derivatives : Studies on fluorene derivatives have indicated potential activities against various cancers and inflammatory conditions.

Data Table: Comparison with Related Compounds

Compound NameStructure TypeKey Features
LumefantrineFluorene DerivativeAnti-malarial activity
DibutylamineAliphatic AmineSimple amine structure
2-Chloro-9H-fluoreneChlorinated FluoreneExamines effects of chlorination

Future Research Directions

To fully elucidate the biological activity of this compound, further studies are warranted:

  • In vitro and In vivo Studies : Testing the compound's effects on various cell lines and animal models to assess its therapeutic potential.
  • Mechanistic Studies : Investigating specific molecular targets and pathways affected by this compound.
  • Structure-Activity Relationship (SAR) Analysis : Exploring how modifications to the chemical structure influence biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for confirming the structural identity of 2,7-dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol?

Structural confirmation typically involves a combination of single-crystal X-ray diffraction (SC-XRD) and spectroscopic techniques :

  • SC-XRD : Refinement using programs like SHELXL (evidence-based on SHELX system applications ). For example, the fluorene ring system and substituent positions can be resolved with R-factors <0.05 under high-resolution conditions .
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify dibutylamino and fluorene moieties. Assignments must account for steric effects on chemical shifts.
  • Mass spectrometry (HRMS) : Confirm molecular weight (406.39 g/mol) and isotopic patterns consistent with Cl2_2 .

Q. How can researchers design a synthetic route for this compound, considering its structural complexity?

Key synthetic considerations:

  • Core fluorene synthesis : Start with 2,7-dichlorofluorene-4-carboxylic acid derivatives.
  • Mannich reaction : Introduce the dibutylaminomethyl group via a Mannich base intermediate, using dibutylamine, formaldehyde, and fluorene precursors under controlled pH (e.g., acidic conditions) .
  • Purification : Recrystallization from acetone or ethanol to isolate enantiomers, as demonstrated in crystal structure reports .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Hazard classification : H302 (harmful if swallowed) mandates use of PPE (gloves, goggles) and fume hoods .
  • Storage : Inert atmosphere (N2_2) to prevent oxidation of the alcohol group.
  • Waste disposal : Neutralization via hydrolysis under basic conditions to degrade the dibutylamino group .

Advanced Research Questions

Q. How does the crystal packing and hydrogen-bonding network of this compound influence its physicochemical properties?

  • Crystal structure analysis : The fluorene core is nearly planar (max. deviation 0.041 Å), while the dibutylamino group adopts a pyramidal geometry. Intermolecular O–H⋯N and C–H⋯π interactions stabilize the lattice, affecting solubility and melting point (352–354 K) .
  • Implications : Strong π-π stacking (centroid distance 3.75 Å) may reduce bioavailability, necessitating formulation strategies for drug delivery (e.g., co-crystallization) .

Q. What methodological approaches resolve contradictions in reported bioactivity data for fluorene derivatives like this compound?

  • Meta-analysis : Compare studies using standardized assays (e.g., antimalarial IC50_{50} values under consistent Plasmodium strains).
  • Stereochemical considerations : Enantiomeric purity (R/S configuration at the alcohol center) significantly impacts activity. Chiral HPLC or polarimetry must validate stereochemistry .
  • Solvent effects : Discrepancies in solubility (e.g., DMSO vs. ethanol) can alter apparent potency. Use controlled solvent systems .

Q. How can researchers optimize the stability of this compound under varying pH and temperature conditions?

  • Degradation pathways : Hydrolysis of the secondary alcohol or Cl substituent under acidic/basic conditions.
  • Accelerated stability studies : Use HPLC-UV/PDA to track degradation products (e.g., lumefantrine-related impurities) at 40°C/75% RH over 30 days .
  • Stabilizers : Addition of antioxidants (e.g., BHT) or lyophilization for long-term storage .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in synthesized batches?

  • HPLC-DAD/ELSD : Method development via central composite design (CCD) to optimize mobile phase (e.g., acetonitrile-phosphate buffer) and column (C18). Validate per ICH Q2(R1) guidelines .
  • LC-MS/MS : Detect impurities at <0.1% levels, focusing on byproducts like dechlorinated analogs or Mannich adducts .

Q. How do computational models predict the interaction of this compound with biological targets (e.g., Plasmodium enzymes)?

  • Docking studies : Use AutoDock Vina to simulate binding to Plasmodium dihydroorotate dehydrogenase (DHODH). Key interactions: Cl substituents with hydrophobic pockets; dibutylamino group with catalytic residues .
  • MD simulations : Assess binding stability over 100 ns trajectories, correlating with in vitro IC50_{50} data .

Properties

IUPAC Name

2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29Cl2NO/c1-3-5-9-26(10-6-4-2)15-22(27)21-14-19(25)13-17-11-16-12-18(24)7-8-20(16)23(17)21/h7-8,12-14,22,27H,3-6,9-11,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALUOHFKVYCDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2)C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70330760
Record name 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69759-61-1
Record name 2,7-Dichloro-α-[(dibutylamino)methyl]-9H-fluorene-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69759-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-Fluorene-4-methanol, 2,7-dichloro-.alpha.-[(dibutylamino)methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol
2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol
2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol
2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol
2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol
2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.